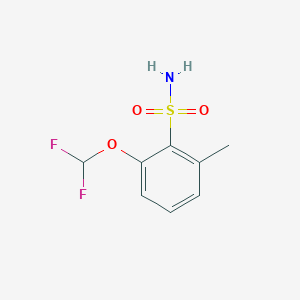
2-Difluoromethoxy-6-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of the difluoromethoxy group in this compound adds unique properties that can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethoxy group into a benzene ring followed by sulfonamide formation. One common method involves the reaction of 2-(difluoromethoxy)-6-methylbenzene with sulfonamide precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonamide group into other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as an antibiotic or other medicinal uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, influencing biological pathways. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
2-(difluoromethoxy)-1,1,1-trifluoroethane: Used as a refrigerant and aerosol propellant.
Difluoromethoxylated ketones: Used as building blocks in organic synthesis.
Uniqueness
2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide is unique due to the combination of the difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination is less common compared to other fluorinated compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9F2NO3S |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-3-2-4-6(14-8(9)10)7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13) |
InChI Key |
JGNOTAFOZRSSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















